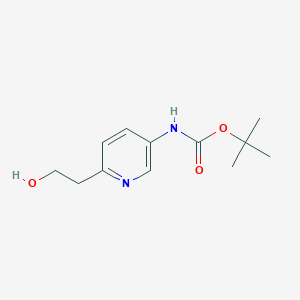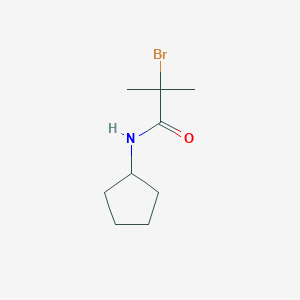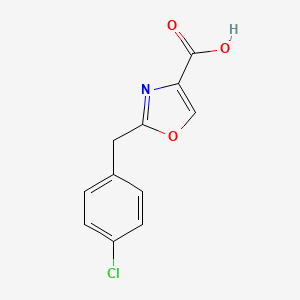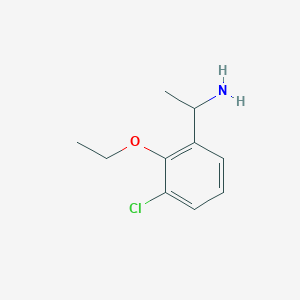![molecular formula C12H22N2O3 B1407239 9-Boc-6-oxa-1,9-diazaspiro[3.6]decane CAS No. 1250998-87-8](/img/structure/B1407239.png)
9-Boc-6-oxa-1,9-diazaspiro[3.6]decane
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 9-Boc-6-oxa-1,9-diazaspiro[3.6]decane is C12H22N2O3. It contains total 40 bond(s); 18 non-H bond(s), 1 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 1 four-membered ring(s), 1 seven-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), 1 secondary amine(s) (aliphatic), 1 ether(s) (aliphatic), and 1 Azetidine(s) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 242.31 g/mol. It contains total 39 atom(s); 22 Hydrogen atom(s), 12 Carbon atom(s), 2 Nitrogen atom(s), and 3 Oxygen atom(s) .Applications De Recherche Scientifique
Photocatalytic Applications
One area where compounds similar to 9-Boc-6-oxa-1,9-diazaspiro[3.6]decane could potentially find application is in photocatalysis. Compounds with unique structural features often serve as catalysts or modifiers in photocatalytic processes, improving the efficiency of light-driven chemical reactions. For instance, materials like (BiO)_2CO_3 have been studied for their photocatalytic properties, where modification strategies aim to enhance visible light absorption and utilization for environmental cleanup and energy applications (Ni et al., 2016).
Optical and Electronic Applications
Compounds with unique electronic and optical properties are of interest in developing new materials for optoelectronics, including sensors, display technologies, and light-emitting devices. For example, BODIPY-based materials have attracted attention for their potential in medical diagnostics, treatment, and as functional materials in organic light-emitting diodes (OLEDs) due to their high fluorescent intensity and low toxicity (Marfin et al., 2017).
Environmental Monitoring
Compounds with specific chemical functionalities are also explored for environmental monitoring applications, such as sensors for detecting pollutants or assessing water quality. Microbial fuel cells (MFCs), for instance, have been utilized as biological oxygen demand (BOD) sensors in wastewater treatment, showcasing how chemical and biological systems can integrate to address environmental challenges (Sonawane et al., 2020).
Energy Storage and Conversion
In the energy sector, compounds are explored for their roles in fuel cells and batteries, contributing to the development of renewable energy technologies. The direct borohydride fuel cell (DBFC) is one example where chemical compounds facilitate the conversion of chemical energy into electricity, underscoring the importance of materials science in advancing energy solutions (Ma et al., 2010).
Propriétés
IUPAC Name |
tert-butyl 9-oxa-1,6-diazaspiro[3.6]decane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-6-7-16-9-12(8-14)4-5-13-12/h13H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVLJEQUXZZMEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC2(C1)CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (2-(3'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)ethyl)carbamate](/img/structure/B1407156.png)









![N-[2-(1H-Benzimidazol-2-yl)ethyl]pyridin-2-amine](/img/structure/B1407172.png)



